Potassium 2,2,3,4,4,4-hexafluorobutyrate
Description
Properties
Molecular Formula |
C4HF6KO2 |
|---|---|
Molecular Weight |
234.14 g/mol |
IUPAC Name |
potassium;2,2,3,4,4,4-hexafluorobutanoate |
InChI |
InChI=1S/C4H2F6O2.K/c5-1(4(8,9)10)3(6,7)2(11)12;/h1H,(H,11,12);/q;+1/p-1 |
InChI Key |
ZJBJGNDGFLCRAT-UHFFFAOYSA-M |
Canonical SMILES |
C(C(C(=O)[O-])(F)F)(C(F)(F)F)F.[K+] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Potassium 2,2,3,4,4,4 Hexafluorobutyrate
Strategies for the Preparation of Perfluorinated Carboxylic Acid Salts
The preparation of perfluorinated carboxylic acid salts like Potassium 2,2,3,4,4,4-hexafluorobutyrate is primarily centered on the synthesis of the parent carboxylic acid, 2,2,3,4,4,4-hexafluorobutyric acid, followed by a neutralization reaction.
Conventional Synthetic Routes to Fluorinated Butyrates
A predominant industrial method for the synthesis of perfluorinated carboxylic acids is electrochemical fluorination (ECF), often referred to as the Simons process. cas.cnwikipedia.org This technique involves the electrolysis of a non-fluorinated organic precursor in anhydrous hydrogen fluoride (B91410). For the synthesis of 2,2,3,4,4,4-hexafluorobutyric acid, a suitable starting material would be butyryl chloride or butyryl fluoride. researchgate.net
The general transformation can be represented as follows:
Step 1: Electrochemical Fluorination C₃H₇COF + 7 HF → C₃F₇COF + 7 H₂
This process yields the perfluorinated acyl fluoride, heptafluorobutyryl fluoride.
Step 2: Hydrolysis The resulting heptafluorobutyryl fluoride is then hydrolyzed to form the corresponding carboxylic acid. wikipedia.orgcore.ac.uk
C₃F₇COF + H₂O → C₃F₇COOH + HF
Alternative approaches to fluorinated carboxylic acids include methods that introduce fluorine atoms into a pre-existing carboxylic acid structure, often utilizing specialized fluorinating agents. research-in-germany.org
Specific Approaches for Potassium Salt Formation
Once 2,2,3,4,4,4-hexafluorobutyric acid is synthesized and purified, the formation of the potassium salt is a straightforward acid-base neutralization reaction. This is typically achieved by reacting the carboxylic acid with a potassium base, such as potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃). stackexchange.com
The reaction with potassium hydroxide is as follows:
C₃HF₆O₂ + KOH → C₄HF₆KO₂ + H₂O
This reaction is generally carried out in a suitable solvent, and the resulting salt can be isolated by evaporation of the solvent.
Evaluation of Reaction Pathways and Conditions in Synthesis
The efficiency and success of synthesizing this compound are highly dependent on the careful selection of reagents and the optimization of reaction parameters.
Reagent Selection and Stoichiometry in Fluorinated Carboxylate Synthesis
In the electrochemical fluorination step, the choice of the starting material, either butyryl chloride or butyryl fluoride, is significant. The stoichiometry of the hydrogen fluoride used as both the solvent and the fluorine source is in large excess.
For the hydrolysis of the perfluorinated acyl fluoride, a stoichiometric amount of water is theoretically required. However, in practice, an excess of water may be used to ensure complete conversion.
In the final neutralization step, the stoichiometry between the 2,2,3,4,4,4-hexafluorobutyric acid and the potassium base is critical to ensure complete conversion to the salt without introducing impurities from excess base. A 1:1 molar ratio is typically employed when using a strong base like potassium hydroxide.
Optimization of Reaction Parameters (e.g., temperature, solvent, catalysts)
The optimization of reaction parameters is crucial for maximizing yield and purity while minimizing side reactions.
| Reaction Step | Parameter | Typical Conditions and Considerations |
| Electrochemical Fluorination | Temperature | The Simons ECF process generally operates under moderate temperatures. |
| Solvent | Anhydrous hydrogen fluoride serves as both the solvent and the fluorinating agent. cas.cn | |
| Catalysts | This process is electrochemical and does not typically employ a catalyst in the traditional sense; the electrodes and electrolyte composition are key. | |
| Hydrolysis | Temperature | Hydrolysis can often be performed at room temperature, although gentle heating may be applied to increase the reaction rate. |
| Solvent | Water is the primary reagent and solvent for this step. The use of co-solvents can sometimes facilitate the reaction. | |
| Neutralization | Temperature | This is typically an exothermic reaction and may require cooling to control the temperature. |
| Solvent | Water is a common solvent for this step, as both the acid and the potassium salt are often soluble. The choice of solvent can also influence the crystallization of the final product. |
Green Chemistry Principles and Sustainable Synthesis Routes for Fluorinated Compounds
The synthesis of fluorinated compounds has traditionally involved reagents and conditions that are not environmentally benign. numberanalytics.com However, there is a growing emphasis on developing greener and more sustainable synthetic routes.
Key principles of green chemistry applicable to the synthesis of this compound include:
Use of Safer Solvents: Research is ongoing to replace hazardous solvents used in fluorination reactions with greener alternatives. cas.cnwpmucdn.com For instance, the use of ionic liquids or supercritical fluids as reaction media is being explored.
Catalytic Methods: The development of catalytic methods for fluorination can reduce the need for stoichiometric reagents, which are often hazardous and generate significant waste. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry.
Energy Efficiency: Electrochemical methods, while requiring electrical energy, can often be operated at ambient temperature and pressure, potentially offering energy savings over high-temperature processes. numberanalytics.com
Recent advances in green fluorine chemistry focus on the use of less toxic fluorinating agents and the development of catalytic systems that can operate under milder conditions. tandfonline.comrsc.org While the Simons process is a well-established industrial method, ongoing research aims to improve its efficiency and reduce its environmental impact. The direct conversion of C-H bonds to C-F bonds in carboxylic acids is an area of active research that could offer more direct and sustainable routes to fluorinated compounds in the future. research-in-germany.org
Advanced Structural Elucidation and Spectroscopic Characterization of Potassium 2,2,3,4,4,4 Hexafluorobutyrate
Spectroscopic Analysis for Molecular Architecture Determination
Spectroscopic methods are instrumental in probing the molecular structure of a compound by examining the interaction of electromagnetic radiation with its constituent atoms and bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ²³K)
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis)
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. Specific UV-Vis absorption data for Potassium 2,2,3,4,4,4-hexafluorobutyrate is not available in the reviewed literature.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., LC-MS)
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly powerful variant of this method. Despite its utility, specific LC-MS data, including molecular mass and fragmentation patterns for this compound, is not documented in available scientific sources.
X-ray Diffraction Techniques for Crystalline Structure Determination
X-ray diffraction (XRD) techniques are the definitive methods for determining the precise arrangement of atoms within a crystalline solid, providing detailed information on bond lengths, bond angles, and crystal packing.
Single-Crystal X-ray Diffraction (XRD)
Single-crystal X-ray diffraction provides the most accurate and detailed three-dimensional model of a molecule's structure in the solid state. A search of crystallographic databases and the scientific literature did not yield any published single-crystal XRD studies for this compound. Therefore, detailed information on its crystalline structure, such as unit cell dimensions, space group, and atomic coordinates, remains undetermined.
Powder X-ray Diffraction (XRD)
No publicly available Powder X-ray Diffraction data for this compound could be located. This analytical technique is crucial for determining the crystalline structure, phase purity, and crystallite size of a solid material. The absence of XRD patterns in scientific databases and literature prevents a detailed discussion of its crystal lattice parameters and polymorphic forms.
Other Advanced Characterization Techniques (e.g., High-Resolution Scanning Transmission Electron Microscopy)
Similarly, there is no available information regarding the characterization of this compound using High-Resolution Scanning Transmission Electron Microscopy or other advanced imaging techniques. HR-STEM would typically provide insights into the morphology, elemental composition at the nanoscale, and crystallographic defects of the material. Without such studies, a detailed analysis of its surface and internal structure at a high resolution is not possible.
Chemical Reactivity, Reaction Mechanisms, and Derivative Synthesis
Reactivity of the Hexafluorobutyrate Anion
The reactivity of the hexafluorobutyrate anion is significantly influenced by the strong electron-withdrawing inductive effect of the six fluorine atoms on the four-carbon chain. This effect profoundly modifies the electron density distribution within the carboxylate group, thereby governing its behavior in chemical reactions.
The hexafluorobutyrate anion is generally considered a weak nucleophile. The intense electron-withdrawing effect of the perfluoroalkyl chain substantially reduces the electron density on the oxygen atoms of the carboxylate group. This diminished electron density makes the anion less likely to donate an electron pair to an electrophilic center, thus reducing its nucleophilicity compared to its non-fluorinated counterpart, butyrate.
While the carboxylate oxygen atoms exhibit poor nucleophilicity, the carbonyl carbon can act as an electrophilic center. However, reactions at this site are less common and typically require strong nucleophiles. The anion itself is quite stable, making it a good leaving group in certain substitution reactions. Derivative synthesis often involves converting the parent carboxylic acid to a more reactive species, such as an acyl fluoride (B91410), which can then react with various nucleophiles. nih.gov
The acid-base properties of the hexafluorobutyrate anion are directly related to the acidity of its conjugate acid, 2,2,3,4,4,4-hexafluorobutyric acid. Perfluorinated carboxylic acids are known to be much stronger acids than their hydrocarbon analogs. This increased acidity is a direct consequence of the stabilization of the conjugate base (the hexafluorobutyrate anion) by the strong inductive effect of the fluorine atoms. libretexts.org This effect delocalizes the negative charge over the carboxylate group, making the anion more stable and, consequently, the parent acid more likely to donate a proton.
The pKa value of the parent acid is a quantitative measure of this effect. While the specific pKa for 2,2,3,4,4,4-hexafluorobutyric acid is not widely reported, it is expected to be significantly lower than that of butyric acid (pKa ≈ 4.82). For comparison, the pKa of the fully fluorinated heptafluorobutyric acid is approximately 0.17. chemicalbook.com This indicates that 2,2,3,4,4,4-hexafluorobutyric acid is a strong acid, and its conjugate base, the hexafluorobutyrate anion, is a very weak base.
Table 1: Comparison of Acidity for Butyric Acid and Related Fluorinated Acids
| Compound Name | Structure | pKa |
|---|---|---|
| Butyric acid | CH₃CH₂CH₂COOH | ~4.82 |
| Heptafluorobutyric acid | CF₃CF₂CF₂COOH | 0.17 chemicalbook.com |
Role of the Potassium Cation in Reaction Dynamics
The potassium cation (K⁺) in Potassium 2,2,3,4,4,4-hexafluorobutyrate primarily serves as a counterion to the negatively charged hexafluorobutyrate anion. Its role in reaction dynamics is often subtle but can be significant in several ways:
Solubility: The presence of the potassium cation renders the compound an ionic salt, which typically imparts solubility in polar solvents. The choice of solvent can, in turn, influence reaction rates and mechanisms.
Ion Pairing: In solution, the potassium cation and the hexafluorobutyrate anion can exist as solvent-separated ion pairs, solvent-shared ion pairs, or contact ion pairs. rsc.org The nature and strength of this ion pairing can affect the availability and nucleophilicity of the anion. rsc.orgmdpi.com Strongly hydrated cations, like Li⁺ and Na⁺, tend to bind more tightly to carboxylate groups than weakly hydrated cations like K⁺. acs.org However, the relative binding affinities can be influenced by the specific environment, such as at an interface versus in bulk solution. rsc.org X-ray absorption spectroscopy studies have shown that lighter alkali metals bind more strongly to carboxylates in aqueous solutions. nih.gov
Crystal Lattice Effects: In solid-state reactions, the arrangement of the potassium cations and hexafluorobutyrate anions in the crystal lattice can influence the reaction pathway and the stereochemistry of the products.
Mechanistic Investigations of Key Transformations
Detailed mechanistic studies specifically on this compound are not extensively documented in the literature. However, insights can be drawn from studies on similar short-chain perfluorinated carboxylic acids (PFCAs).
The kinetics of reactions involving the hexafluorobutyrate anion are influenced by its stability. As a stable anion, it is a good leaving group, which can facilitate nucleophilic substitution reactions at an adjacent carbon atom, should a suitable substrate exist.
The thermal decomposition of PFCAs has been a subject of study. nih.govnih.govnjit.edu These studies suggest that thermal degradation can proceed via decarboxylation (cleavage of the α-C–COOH bond) or scission of C-C bonds within the perfluorinated chain. acs.org The weakest bond is typically the one connecting the α-carbon and the β-carbon. nih.govnih.govnjit.edu The thermodynamic stability of the resulting radical and neutral fragments plays a crucial role in determining the dominant decomposition pathway. tru.ca The kinetics of such reactions are often complex, involving radical-radical reaction channels. researchgate.netchemrxiv.orgosti.govchemrxiv.org
In enzymatic reactions, the presence of fluorine atoms can significantly decrease reaction rates. For example, the formation of CoA adducts of fluorinated carboxylates, a key step in some metabolic pathways, shows a 90–98% decrease in the catalytic rate constant (kcat) compared to their non-fluorinated analogs. acs.orgnih.gov
Computational chemistry provides a powerful tool for investigating the mechanisms of reactions involving perfluorinated compounds, where experimental studies can be challenging. epa.gov Density Functional Theory (DFT) is a common method used to calculate bond dissociation energies and to map out the potential energy surfaces of reactions. nih.govnih.govnjit.edu
For PFCAs, computational models have been used to:
Investigate thermal decomposition pathways: These models can identify the lowest energy pathways for degradation, such as HF elimination to form lactone intermediates, which then decompose further. rsc.org
Calculate thermodynamic properties: Accurate calculations of enthalpies of formation for PFAS are crucial for understanding their stability and reactivity. nih.govacs.org
Simulate reaction kinetics: Detailed chemical kinetic models can be developed to simulate the complex reaction networks that occur during processes like pyrolysis and incineration. chemrxiv.orgtandfonline.com
Model electrochemical degradation: Constant-potential simulations can provide insights into the mechanisms of PFAS degradation on electrified surfaces, which is relevant for remediation technologies. acs.org
These computational approaches allow for the characterization of transient intermediates and transition states that are difficult to observe experimentally, providing a deeper understanding of the reaction mechanisms at a molecular level.
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 2,2,3,4,4,4-Hexafluorobutyric acid |
| Butyric acid |
| Heptafluorobutyric acid |
| Trifluoroacetic acid |
| Perfluoropropionic acid |
Synthesis of Novel Derivatives and Analogues of this compound
The generation of new molecules from this compound hinges on the chemical manipulation of its two key structural features: the reactive carboxylate group and the inert perfluorinated alkyl chain.
Esterification and Amidation Reactions
Esterification and amidation of perfluorinated carboxylic acids, such as 2,2,3,4,4,4-hexafluorobutyric acid, typically proceed through the conversion of the carboxylic acid to a more reactive acyl halide, most commonly an acyl chloride or fluoride. This activated intermediate readily reacts with a variety of nucleophiles, including alcohols, phenols, and amines, to yield the corresponding esters and amides.
Direct esterification of perfluorinated carboxylic acids with alcohols can be challenging due to the reduced nucleophilicity of the perfluorinated carboxylate. However, the use of coupling agents can facilitate this transformation. A more common and efficient method involves a two-step process. First, the potassium salt is converted to the free acid, which is then treated with a halogenating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the highly reactive 2,2,3,4,4,4-hexafluorobutyryl chloride.
This acyl chloride can then be reacted with a wide range of alcohols or amines to produce the desired esters and amides. For instance, reaction with a simple alcohol like methanol (B129727) in the presence of a base to neutralize the HCl byproduct would yield methyl 2,2,3,4,4,4-hexafluorobutyrate. Similarly, reaction with an amine, such as diethylamine, would produce N,N-diethyl-2,2,3,4,4,4-hexafluorobutyramide.
Table 1: Examples of Esterification and Amidation Reactions of 2,2,3,4,4,4-Hexafluorobutyric Acid Derivatives
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| 2,2,3,4,4,4-Hexafluorobutyryl chloride | Methanol | Methyl 2,2,3,4,4,4-hexafluorobutyrate | Esterification |
| 2,2,3,4,4,4-Hexafluorobutyryl chloride | Ethanol | Ethyl 2,2,3,4,4,4-hexafluorobutyrate | Esterification |
| 2,2,3,4,4,4-Hexafluorobutyryl chloride | Isopropanol | Isopropyl 2,2,3,4,4,4-hexafluorobutyrate | Esterification |
| 2,2,3,4,4,4-Hexafluorobutyryl chloride | Ammonia | 2,2,3,4,4,4-Hexafluorobutyramide | Amidation |
| 2,2,3,4,4,4-Hexafluorobutyryl chloride | Diethylamine | N,N-Diethyl-2,2,3,4,4,4-hexafluorobutyramide | Amidation |
Functionalization of the Perfluorinated Carbon Chain
The perfluorinated carbon chain of hexafluorobutyrate is exceptionally stable and generally unreactive towards many common chemical transformations due to the strength of the carbon-fluorine bond. However, several strategies have been developed to introduce functionality into these robust structures.
One approach involves the decarboxylation of the perfluorocarboxylate salt. Thermal decomposition of this compound can lead to the formation of a perfluoroalkyl anion, which can then be trapped by electrophiles. However, controlling this reaction to achieve selective functionalization can be challenging.
A more versatile method for functionalizing the perfluoroalkyl chain involves the generation of perfluoroalkyl radicals. These highly reactive species can be generated from perfluoroalkyl iodides, which can be synthesized from the corresponding carboxylic acids. For example, the silver salt of 2,2,3,4,4,4-hexafluorobutyric acid can react with iodine in a Hunsdiecker-type reaction to form 1-iodo-nonafluorobutane. This perfluoroalkyl iodide can then participate in a variety of radical-mediated reactions, such as additions to alkenes and alkynes, allowing for the introduction of a wide range of functional groups at the terminus of the perfluorinated chain.
Furthermore, recent advances in catalysis have opened new avenues for C-F bond activation. Transition metal complexes can mediate the selective cleavage of a C-F bond, allowing for the introduction of other atoms or functional groups. While still a developing area, these methods hold promise for the direct and controlled functionalization of the perfluorinated backbone of compounds like hexafluorobutyrate.
Table 2: Potential Functionalization Reactions of the Perfluorinated Chain
| Starting Material | Reagent(s) | Product Type | Reaction Type |
| Silver 2,2,3,4,4,4-hexafluorobutyrate | I₂ | 1-Iodo-nonafluorobutane | Hunsdiecker-type Reaction |
| 1-Iodo-nonafluorobutane | Alkene, Radical Initiator | Perfluoroalkylated Alkane | Radical Addition |
| 1-Iodo-nonafluorobutane | Alkyne, Radical Initiator | Perfluoroalkylated Alkene | Radical Addition |
| This compound | Heat | Perfluoroalkyl Anion Intermediate | Decarboxylation |
| Perfluoroalkane | Transition Metal Catalyst | Functionalized Perfluoroalkane | C-F Activation/Functionalization |
Applications in Chemical Synthesis and Materials Science Research
Role as a Potential Fluorosurfactant or Emulsifying Agent in Advanced Materials
Fluorosurfactants are a class of surface-active agents that contain a perfluorinated or polyfluorinated tail. These compounds are known for their exceptional ability to lower the surface tension of water and other solvents to a greater extent than their hydrocarbon counterparts. While specific research on Potassium 2,2,3,4,4,4-hexafluorobutyrate is limited, its chemical structure suggests its potential as a short-chain fluorosurfactant.
The surface activity of perfluoroalkyl carboxylic acids (PFCAs) and their salts is well-documented. wipo.intnih.gov These molecules possess a hydrophilic carboxylate head group and a hydrophobic and lipophobic fluorinated tail. This amphiphilic nature drives them to accumulate at interfaces, such as the air-water or oil-water interface, thereby reducing the interfacial tension. wipo.int
Table 1: Comparison of Properties of Short-Chain Perfluoroalkyl Carboxylic Acids This table is illustrative and based on data for analogous compounds, as specific data for this compound is not widely published.
| Compound | Chain Length | Expected Surface Tension Reduction | Expected CMC |
| Perfluorobutanoic acid (PFBA) | C4 | Significant | Relatively High |
| Perfluoropentanoic acid (PFPeA) | C5 | Significant | Moderate |
| Perfluorohexanoic acid (PFHxA) | C6 | High | Lower |
Data inferred from general trends observed for short-chain perfluoroalkyl carboxylic acids. nih.govindustrialchemicals.gov.au
Emulsion polymerization is a common industrial process for the synthesis of a variety of polymers, including fluoropolymers. google.com This process typically involves the emulsification of a water-insoluble monomer in an aqueous medium with the aid of a surfactant. The surfactant stabilizes the monomer droplets and the resulting polymer particles.
Fluorinated surfactants are often preferred in the emulsion polymerization of fluoromonomers due to their chemical inertness and effectiveness in stabilizing fluorinated systems. google.com While long-chain perfluorinated surfactants like ammonium (B1175870) perfluorooctanoate (APFO) have been historically used, there is a growing interest in shorter-chain alternatives due to environmental and health concerns associated with the persistence and bioaccumulation of long-chain compounds. researchgate.net
This compound, as a short-chain fluorinated salt, could potentially serve as an emulsifier in such systems. Its role would be to stabilize the emulsion of fluorinated monomers, such as vinylidene fluoride (B91410) (VDF) or tetrafluoroethylene (B6358150) (TFE), in the aqueous phase during polymerization. The polymerization is typically initiated by a water-soluble initiator, such as potassium persulfate. sawaint.comcalibrechem.com The use of a short-chain fluorosurfactant like this compound could offer the benefits of a fluorinated surfactant while potentially having a more favorable environmental profile compared to its longer-chain homologues.
Precursor in Fluoropolymer Synthesis
Beyond its potential role as a surfactant, the chemical structure of this compound suggests it could participate more directly in polymerization reactions.
While there is no direct evidence in the reviewed literature of this compound acting as a monomer or co-monomer in fluoropolymer synthesis, the possibility exists under specific reaction conditions. The carboxylate group could potentially be modified or activated to participate in polymerization reactions. However, the stability of the C-F bonds and the hexafluorobutyl group would likely require specialized polymerization techniques.
In radical polymerization, chain transfer agents are used to control the molecular weight of the resulting polymer. While various compounds can act as chain transfer agents, there is no specific mention in the available literature of this compound being used for this purpose.
Similarly, polymerization is initiated by species that can generate radicals. tcichemicals.com While potassium persulfate is a common initiator, the direct use of this compound as an initiator component is not documented. It is conceivable that under certain conditions, such as electrochemical initiation, the compound could play a role in initiating polymerization. rsc.org
Catalyst or Co-catalyst in Organic Transformations
Potassium salts are widely used as catalysts or bases in a variety of organic reactions. industrialchemicals.gov.auliv.ac.uk For instance, potassium carbonate is a common base in many transformations, and potassium tert-butoxide is a strong base used to promote various reactions. google.comresearchgate.net
The potential catalytic activity of this compound has not been specifically explored in the reviewed literature. However, its properties as a potassium salt with a fluorinated anion could be of interest in certain catalytic systems. The fluorinated carboxylate anion could act as a ligand for a metal catalyst, potentially influencing the catalyst's solubility, stability, and reactivity. nih.govliv.ac.uk For example, fluorinated ligands are known to enhance the solubility of metal complexes in fluorous solvents and supercritical carbon dioxide. liv.ac.uk
Furthermore, trifluoroacetic acid, a related compound, is known to be a strong acid and is used as a catalyst in various acid-catalyzed reactions. researchgate.net While this compound is a salt and therefore not acidic itself, its corresponding acid could have catalytic applications. The potassium salt could also play a role in phase-transfer catalysis, facilitating the transfer of anions into an organic phase.
Potential in Advanced Chemical Technologies
While direct and extensive research on this compound in advanced chemical technologies is limited, its chemical structure as a fluorinated potassium salt suggests potential avenues for exploration in fields such as separation science and energy storage. The unique properties imparted by the hexafluorobutyrate anion could offer advantages in specific applications within these domains.
Separation Science
In the realm of separation science, the application of specific ions to modulate the separation of target molecules is a well-established practice. The hexafluorobutyrate anion, with its distinct size, charge distribution, and fluorinated nature, could potentially be utilized in techniques like ion-exchange chromatography or liquid-liquid extraction.
In ion-exchange chromatography, the selection of counter-ions is crucial for the effective binding and elution of proteins and other charged molecules. fredhutch.orgharvardapparatus.comnih.govresearchgate.netlibretexts.org The interaction between the stationary phase, the target molecules, and the mobile phase buffer, which contains salts, dictates the separation efficiency. nih.gov While common salts like sodium chloride are widely used, the specific properties of the hexafluorobutyrate anion might offer selective advantages in the separation of particular classes of compounds. fredhutch.org The efficiency of such separations is dependent on a variety of factors including the physicochemical properties of the salt solutions, such as pH, density, and conductivity. researchgate.net
Liquid-liquid extraction is another area where the properties of the hexafluorobutyrate anion could be relevant. This technique relies on the differential partitioning of a solute between two immiscible liquid phases. The choice of ions in the aqueous phase can significantly influence this partitioning. The fluorinated nature of the hexafluorobutyrate anion could impact its hydration and interaction with organic phases, potentially enhancing the extraction of specific target molecules.
Energy Storage
The field of energy storage, particularly in the context of potassium-ion batteries (KIBs), is an area where fluorinated compounds are actively being investigated. The electrolyte, a key component of any battery, plays a critical role in its performance, including its energy density, power density, and cycle life. The choice of salt and solvent in the electrolyte determines its ionic conductivity, electrochemical stability window, and the nature of the solid-electrolyte interphase (SEI) formed on the electrodes.
It is important to note that while the chemical structure of this compound suggests these potential applications, extensive experimental research is required to validate its efficacy and performance in these advanced chemical technologies.
Theoretical and Computational Chemistry Studies of Potassium 2,2,3,4,4,4 Hexafluorobutyrate
Environmental Behavior and Degradation Pathways in Research Contexts
Environmental Persistence and Biotransformation Studies
The defining characteristic of the hexafluorobutyrate anion in the environment is its persistence. The perfluoroalkyl structure is exceptionally resistant to both metabolic and environmental degradation. nih.gov This high level of persistence is a key concern for its management as a chemical class. nih.gov The strength of the C-F bonds makes the compound recalcitrant to microbial breakdown, which is a primary degradation pathway for many organic pollutants. nih.gov
While many microorganisms possess enzymes capable of transforming a wide range of organic compounds, the highly fluorinated nature of this substance presents a significant challenge. nih.govresearchgate.net Biotransformation of PFAS, when it occurs, typically involves initial metabolic attacks on non-fluorinated parts of the molecule, which are absent in the hexafluorobutyrate anion. nih.gov Consequently, studies on the biotransformation of similar short-chain PFAAs indicate that they are not readily biodegradable under typical environmental conditions. Research efforts in this area often focus on identifying specialized microbial strains or enzymatic systems that might initiate defluorination, though success has been limited and complete mineralization is not observed. nih.govnih.gov
Sorption and Mobility in Environmental Compartments (e.g., soil, sediment, water)
As a water-soluble potassium salt, Potassium 2,2,3,4,4,4-hexafluorobutyrate is expected to be highly mobile in the environment. santos.com Upon dissolution, the hexafluorobutyrate anion exhibits high mobility in aqueous systems. Its behavior is analogous to that of other short-chain PFAAs, which are characterized by low sorption to soil and sediment.
The tendency of a chemical to bind to soil or sediment is often described by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). Lower Koc values indicate weaker sorption and higher mobility. Short-chain PFAAs, including the hexafluorobutyrate anion's analogue perfluorobutanoic acid (PFBA), have very low Koc values, indicating they will preferentially remain in the water phase rather than binding to soil or sediment particles. This high mobility leads to concerns about the potential for widespread contamination of surface and groundwater. santos.com
Table 1: Estimated Sorption Behavior of Hexafluorobutyrate Anion (based on PFBA data)
| Environmental Compartment | Expected Sorption Potential | Mobility | Rationale |
|---|---|---|---|
| Soil | Low | High | Low affinity for organic carbon and mineral surfaces. |
| Sediment | Low | High | Preferentially remains in the water column. |
| Groundwater | Negligible | Very High | High water solubility and low sorption lead to easy transport through soil into aquifers. |
Analytical Methodologies for Environmental Monitoring in Research
The detection and quantification of this compound in environmental samples relies on sophisticated analytical techniques developed for PFAS monitoring. The primary methodology used in research is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). eurofins.comnih.gov This technique offers the high sensitivity and selectivity required to detect the low concentrations (parts per trillion or ng/L) typically found in environmental matrices. nih.gov
The general analytical workflow includes:
Sample Collection: Water, soil, or sediment samples are collected using clean techniques to avoid cross-contamination.
Extraction: The target analyte is extracted from the sample matrix. Solid-phase extraction (SPE) is a common technique for water samples, where a water sample is passed through a cartridge that retains the PFAS, which are then eluted with a solvent. eurofins.comeurofins.com
Concentration and Cleanup: The extract is concentrated to increase the analyte's concentration and subjected to cleanup procedures to remove interfering substances from the sample matrix. eurofins.com
Instrumental Analysis: The final extract is injected into the LC-MS/MS system for separation, identification, and quantification. Isotope dilution is often used, where a known amount of a stable isotope-labeled version of the analyte is added to the sample at the beginning of the process to improve accuracy and precision. nih.gov
Table 2: Summary of Analytical Methods for Short-Chain PFAAs in Environmental Research
| Analytical Step | Common Technique | Purpose |
|---|---|---|
| Extraction (Water) | Solid-Phase Extraction (SPE) | Isolate and concentrate the analyte from the water sample. eurofins.com |
| Extraction (Soil/Sediment) | Solvent Extraction (e.g., with methanol (B129727) or acetonitrile) | Transfer the analyte from the solid matrix into a liquid phase. |
| Quantification | Isotope Dilution | Correct for matrix effects and losses during sample preparation. nih.gov |
| Detection | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Provide highly sensitive and selective detection and quantification. nih.gov |
Contribution to Per- and Polyfluoroalkyl Substances (PFAS) Research Frameworks
The study of specific compounds like this compound is crucial within the broader PFAS research framework. nih.govepa.gov This framework aims to understand the risks posed by the thousands of different PFAS chemicals. nih.gov Research on individual, lesser-known PFAS helps to build a more complete picture of the environmental behavior of the entire class.
As a short-chain PFAS, the hexafluorobutyrate anion is of particular interest. Short-chain compounds were introduced as replacements for long-chain PFAAs (like PFOA and PFOS), which were phased out due to concerns about their persistence, bioaccumulation, and toxicity. Understanding the environmental fate of these replacement chemicals is a high priority for researchers and regulators. gsienv.com Studies on compounds like this compound contribute to:
Grouping and Read-Across: Data on its mobility and persistence can be used in chemical grouping and read-across approaches to predict the behavior of other, structurally similar PFAS for which there is little or no data. gsienv.com
Mixture Toxicity Assessment: Since environmental contamination typically involves mixtures of multiple PFAS, understanding the properties of individual components is essential for assessing the combined risk. epa.govgsienv.com
Refining Environmental Models: Fate and transport models that predict how PFAS move through the environment are improved by incorporating specific data on a wider range of these chemicals, including short-chain variants.
Advanced Analytical Methodologies for Research and Characterization of Potassium 2,2,3,4,4,4 Hexafluorobutyrate
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the separation and quantification of Potassium 2,2,3,4,4,4-hexafluorobutyrate from complex mixtures. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) with various detectors
High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of non-volatile, polar compounds like this compound. The separation is typically achieved on a reversed-phase column, where the hexafluorobutyrate anion is separated from other sample components.
The selection of the detector is critical and depends on the analytical objective. Common detectors include:
UV-Vis Detectors: While the hexafluorobutyrate anion itself lacks a strong chromophore for UV detection, this method can be used if the analyte is derivatized or for indirect quantification.
Evaporative Light Scattering Detector (ELSD): This detector is suitable for non-volatile analytes and provides a response proportional to the mass of the analyte, making it a valuable tool for quantifying the salt.
Conductivity Detector: Given the ionic nature of the compound in solution, a conductivity detector can be employed for its sensitive detection and quantification.
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest selectivity and sensitivity, which is discussed in section 8.2.
Mixed-mode chromatography, which combines reversed-phase and ion-exchange properties, can offer enhanced selectivity and resolution for ionic compounds like potassium salts. helixchrom.com
Table 1: Illustrative HPLC Parameters for Analysis of Short-Chain Perfluoroalkyl Carboxylic Acids (PFCAs) like Hexafluorobutyrate
| Parameter | Typical Condition |
|---|---|
| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Aqueous buffer (e.g., Ammonium (B1175870) acetate (B1210297) or formate) |
| Mobile Phase B | Methanol (B129727) or Acetonitrile |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 30 - 50 °C |
| Detector | Tandem Mass Spectrometer (MS/MS) |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is employed for the analysis of volatile and thermally stable compounds. Since this compound is a non-volatile salt, direct analysis by GC is not feasible. However, the hexafluorobutyric acid can be analyzed after a derivatization step to convert it into a volatile ester (e.g., methyl or ethyl ester).
Another approach involves derivatization to produce a volatile silane (B1218182) compound. For instance, fluoride (B91410) ions can be liberated from the compound and reacted with trimethylchlorosilane (TMCS) to form trimethylfluorosilane (TMFS), which is volatile and can be analyzed by GC. cdc.gov This method offers high sensitivity, allowing detection of nanogram quantities. cdc.gov
The choice of detector for GC analysis includes:
Flame Ionization Detector (FID): A universal detector for organic compounds.
Electron Capture Detector (ECD): Highly sensitive to halogenated compounds like the hexafluorobutyrate derivative.
Mass Spectrometry (MS): Provides definitive identification and is discussed in the following section.
Mass Spectrometry Hyphenated Techniques (e.g., LC-MS, GC-MS)
Hyphenating chromatographic techniques with mass spectrometry provides unparalleled sensitivity and specificity for the analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (LC-MS/MS), is the state-of-the-art method for quantifying per- and polyfluoroalkyl substances (PFAS), including hexafluorobutyrate, in various matrices. nih.govresearchgate.net The analysis is typically performed using an electrospray ionization (ESI) source in negative ion mode, which is highly sensitive for deprotonated acids like the hexafluorobutyrate anion (C₄HF₆O₂⁻). Multiple reaction monitoring (MRM) is used for quantification, providing high selectivity by monitoring a specific precursor-to-product ion transition. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of the volatile derivatives of hexafluorobutyric acid. mdpi.com This technique is valuable for confirming the identity of the analyte through its characteristic mass spectrum. Negative-ion chemical ionization (NICI) mode can offer very high sensitivity for the fluorinated derivatives. mdpi.com
Table 2: Example Mass Spectrometry Parameters for Hexafluorobutyrate Analysis via LC-MS/MS
| Parameter | Typical Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) | ~213 (for [M-H]⁻ of the acid) |
| Product Ion (m/z) | ~169 (corresponding to loss of CO₂) |
| Dwell Time | 50 - 100 ms |
| Collision Energy | Optimized for specific instrument |
Atomic Spectrometry for Elemental Analysis
To confirm the elemental composition of this compound, atomic spectrometry techniques are employed to quantify both the potassium and fluorine content.
Atomic Absorption Spectroscopy (AAS) for Potassium: AAS is a common and reliable method for determining the concentration of specific metal elements. For potassium analysis, a sample solution is aspirated into a flame (Flame AAS) or atomized in a graphite (B72142) tube (Graphite Furnace AAS), and the absorption of light from a potassium-specific hollow cathode lamp is measured. This technique is highly selective for potassium.
Specialized Fluorine Detection: Direct determination of fluorine by standard atomic spectrometry is challenging. However, molecular absorption spectrometry, as detailed in section 8.5, provides a sensitive means for its quantification.
Electrochemical Methods for Ion-Selective Sensing and Potential Measurements
Electrochemical methods offer a direct and often cost-effective way to measure the ionic components of this compound.
Potassium Ion-Selective Electrode (ISE): A potassium ISE is a potentiometric sensor that develops a voltage proportional to the concentration of potassium ions (K⁺) in a solution. hannainst.com These electrodes typically use a liquid membrane containing a specific ionophore (e.g., valinomycin (B1682140) or a crown ether) that selectively binds K⁺ ions. hannainst.comresearchgate.net For accurate measurements, the ionic strength of both samples and standards must be kept constant by adding an Ionic Strength Adjuster (ISA) solution. hannainst.com
Fluoride Ion-Selective Electrode (ISE): After sample preparation such as oxygen combustion to break down the organofluorine compound and liberate fluoride ions, a fluoride ISE can be used for quantification. mdpi.com The fluoride ISE uses a lanthanum fluoride (LaF₃) crystal membrane that is selective for F⁻ ions. epa.gov A Total Ionic Strength Adjustment Buffer (TISAB) is added to samples and standards to adjust the pH, decomplex fluoride from other ions like aluminum or iron, and provide a constant ionic strength background. epa.gov
Cyclic Voltammetry (CV): This technique can be used to study the electrochemical behavior of the compound, for instance, in the context of developing electrolytes for potassium-ion batteries. researchgate.net It provides information on the redox potentials and stability of the electrolyte components. nih.gov
Table 3: Comparison of Ion-Selective Electrode Methods
| Parameter | Potassium ISE | Fluoride ISE |
|---|---|---|
| Sensing Element | Liquid/PVC membrane with ionophore | Lanthanum Fluoride (LaF₃) crystal |
| Typical Range | 0.039 to 39,100 mg/L hannainst.com | 0.025 to 500 mg/L epa.gov |
| Key Reagent | Ionic Strength Adjuster (ISA) | Total Ionic Strength Adjustment Buffer (TISAB) epa.gov |
| Sample Preparation | Direct measurement in solution | Combustion/digestion to liberate F⁻ mdpi.com |
High-Resolution Continuum Source Graphite Furnace Molecular Absorption Spectrometry (HR-CS-GFMAS) for Fluorine Detection
HR-CS-GFMAS is a highly sensitive and selective technique for the determination of total fluorine content. This method is particularly valuable for analyzing extractable organic fluorine (EOF) from various samples. researchgate.net The technique does not measure the parent compound directly but rather quantifies the total amount of fluorine present.
The principle involves the in-situ formation of a diatomic molecule, typically gallium monofluoride (GaF), within a graphite furnace. A modifier containing gallium is added to the sample. During the high-temperature program in the furnace, the fluorine from the analyte reacts with gallium to form GaF, which has a characteristic molecular absorption spectrum. The high-resolution spectrometer can precisely measure this absorption at a specific wavelength (e.g., 211.248 nm), providing excellent selectivity and sensitivity for fluorine, with detection limits reaching the low µg/L range. mdpi.com Method optimization, including the use of chemical modifiers and specific temperature programs, is crucial to ensure consistent sensitivity across different PFAS compounds and to minimize losses of more volatile species. researchgate.netssrn.com
Conclusions and Future Research Directions
Summary of Key Academic Insights on Potassium 2,2,3,4,4,4-hexafluorobutyrate
However, by examining the research on structurally similar short-chain PFCAs, several key insights can be inferred. Short-chain PFCAs, which include compounds with fewer than eight carbon atoms, have been increasingly used as replacements for their long-chain counterparts like perfluorooctanoic acid (PFOA). nih.gov This shift was driven by the high persistence, bioaccumulation potential, and toxicity associated with long-chain PFCAs. nih.gov
Short-chain PFCAs are characterized by their high polarity, persistence, and volatility. nih.gov Unlike long-chain PFAS that tend to bind to soil and sediment, short-chain variants are highly mobile in water, leading to concerns about groundwater and drinking water contamination. nih.govnih.gov Their high water solubility and lower tendency to sorb to particles contribute to their potential for long-range transport in aquatic environments. mst.dk While they are considered less bioaccumulative than long-chain PFAS, their persistence in the environment remains a significant concern. nih.govmst.dk
The table below summarizes the general properties of short-chain PFCAs, which are likely applicable to this compound.
| Property | General Observation for Short-Chain PFCAs |
| Persistence | Highly resistant to degradation under environmental conditions. nih.govindustrialchemicals.gov.au |
| Mobility | High mobility in water and soil, leading to potential for widespread environmental distribution. nih.govnih.gov |
| Bioaccumulation | Generally considered to have lower bioaccumulation potential in organisms compared to long-chain PFCAs. nih.govindustrialchemicals.gov.au |
| Volatility | Some shorter-chain PFCAs can be volatile, allowing for atmospheric transport. nih.gov |
Identification of Knowledge Gaps and Emerging Research Avenues for the Compound
The primary knowledge gap is the complete absence of specific data for this compound. To address this, research should be initiated to characterize its fundamental chemical and physical properties, toxicological profile, and environmental behavior.
For the broader class of short-chain PFCAs, several key knowledge gaps and emerging research avenues have been identified:
Toxicity of "Alternative" PFAS: While short-chain PFCAs were introduced as safer alternatives, their long-term health effects are not well understood. nih.gov There is a pressing need for comprehensive toxicological studies to assess their potential risks to human health and the environment.
Environmental Fate and Transport: The high mobility of short-chain PFCAs in water is a major concern. nih.gov More research is needed to understand their transport mechanisms in various environmental compartments, including groundwater, surface water, and the atmosphere. This includes studying their potential to contaminate drinking water sources and enter the food chain.
Analytical Methodologies: The detection and quantification of short-chain PFCAs, especially the ultrashort-chain variants (C2-C3), in environmental matrices can be challenging. halocolumns.comtheanalyticalscientist.com Developing more sensitive and robust analytical methods is crucial for accurate environmental monitoring and risk assessment. cornell.edurestek.com This includes methods for differentiating between various isomers and detecting potential precursors.
Remediation Technologies: Conventional water treatment technologies, such as activated carbon filtration, are less effective at removing short-chain PFCAs compared to their long-chain counterparts. nih.govmdpi.com Research into new and effective remediation technologies for short-chain PFAS is a critical area of focus. research-archive.org
Mixture Effects: Humans and wildlife are exposed to complex mixtures of various PFAS compounds. Understanding the combined toxicological effects of these mixtures is a significant challenge and a vital area for future research.
The following table highlights specific knowledge gaps and corresponding research avenues for short-chain PFCAs.
| Knowledge Gap | Emerging Research Avenue |
| Lack of toxicological data for many specific short-chain PFCAs. | High-throughput screening and in-depth toxicological studies on individual compounds and mixtures. |
| Incomplete understanding of environmental transport and transformation pathways. | Advanced environmental modeling and field studies to track the movement and fate of short-chain PFCAs. |
| Difficulties in detecting and quantifying ultrashort-chain PFCAs. | Development of novel analytical techniques with higher sensitivity and specificity. |
| Inefficient removal of short-chain PFCAs from water. | Investigation and development of advanced oxidation processes, novel adsorbents, and membrane technologies. |
Proposed Future Research Trajectories for Perfluorinated Carboxylates
Building on the identified knowledge gaps, the future research on perfluorinated carboxylates, particularly the short-chain compounds, should follow several key trajectories:
Advanced Analytical and Monitoring Strategies: There is a need for the development and standardization of analytical methods for a wider range of PFAS, including ultrashort-chain compounds and their precursors. rsc.org This will enable more comprehensive environmental monitoring and a better understanding of human exposure pathways.
Focus on Environmental Mobility and Remediation: Given their high mobility, research should prioritize understanding the hydrogeological behavior of short-chain PFCAs to predict and mitigate groundwater contamination. nih.gov Developing and implementing cost-effective and efficient technologies for removing these compounds from drinking water is a critical public health priority. swana.org
Investigation of "Dark Matter" PFAS: A significant portion of the total organofluorine measured in environmental samples cannot be attributed to known PFAS compounds. nih.gov Identifying these unknown PFAS, which may include precursors to PFCAs, is a major research challenge.
Circular Economy Approaches: Research into methods for the complete destruction of the carbon-fluorine bond in PFAS is essential for their ultimate removal from the environment. Additionally, exploring fluorine-free alternatives for various applications will be crucial in preventing future contamination.
The table below outlines proposed future research trajectories for perfluorinated carboxylates.
| Research Trajectory | Key Objectives |
| Class-Based Risk Assessment | - Develop predictive models for toxicity based on chemical structure.- Assess the cumulative risks of exposure to mixtures of PFCAs. |
| Enhanced Environmental Monitoring | - Develop methods for total organofluorine analysis.- Establish global monitoring networks for short-chain PFCAs. |
| Innovative Remediation Solutions | - Investigate novel materials and processes for water treatment.- Develop in-situ remediation strategies for contaminated sites. |
| Identification of Unknown PFAS | - Utilize advanced mass spectrometry techniques for non-targeted analysis.- Investigate the transformation of PFAS precursors in the environment. |
| Sustainable Chemistry and Alternatives | - Design and synthesize safe and effective fluorine-free alternatives.- Develop and scale up destructive technologies for PFAS waste. |
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing Potassium 2,2,3,4,4,4-hexafluorobutyrate, and how can purity be ensured?
- Methodology : The compound is likely synthesized via saponification of the corresponding ester (e.g., 2,2,3,4,4,4-hexafluorobutyl acrylate) using potassium hydroxide. Key steps include:
- Ester hydrolysis : React the ester with aqueous KOH under reflux, followed by acidification and crystallization .
- Purification : Use recrystallization from ethanol/water mixtures to remove unreacted precursors. Purity (>95%) can be confirmed via NMR (<sup>19</sup>F and <sup>1</sup>H) and elemental analysis .
Q. What analytical techniques are essential for characterizing this compound?
- Spectroscopy :
- NMR : <sup>19</sup>F NMR is critical for confirming fluorination patterns (δ -70 to -150 ppm for CF3 and CF2 groups) .
- FTIR : Look for C=O stretches (~1700 cm<sup>-1</sup>) and C-F vibrations (1100–1250 cm<sup>-1</sup>) .
Advanced Research Questions
Q. How can this compound be incorporated into fluorinated polymers, and what are the structure-property relationships?
- Methodology :
- Copolymerization : Use free-radical polymerization with monomers like methyl methacrylate (MMA) or styrene. Initiate with AIBN at 60–80°C in anhydrous THF .
- Post-polymerization modification : React the carboxylate group with epoxides or isocyanates to enhance crosslinking .
- Property analysis :
- Hydrophobicity : Measure water contact angles (>100° for high fluorination) .
- Thermal stability : Fluorinated polymers typically show 10–20% higher decomposition temperatures vs. non-fluorinated analogs .
Q. How do discrepancies in solubility data for this compound arise, and how can they be resolved experimentally?
- Root causes :
- Impurity effects : Residual solvents (e.g., THF) or stabilizers (MEHQ) alter solubility profiles .
- Crystallinity : Variations in recrystallization solvents (e.g., ethanol vs. acetone) impact crystal packing and dissolution kinetics .
- Resolution :
- Standardize protocols : Use identical solvent systems and drying conditions (e.g., vacuum drying at 60°C for 24 hr) .
- Quantitative analysis : Perform HPLC with UV detection (λ = 210 nm) to assess purity and correlate with solubility .
Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?
- Approach :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electron-withdrawing effects of CF3/CF2 groups on carboxylate reactivity .
- Solvent modeling : Use COSMO-RS to simulate solvation effects in polar aprotic solvents (e.g., DMF, DMSO) .
- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .
Data Contradiction Analysis
Q. Conflicting reports on thermal stability: How to reconcile variations in decomposition temperatures?
- Potential factors :
- Sample history : Prolonged storage under moisture accelerates degradation. Use TGA-FTIR to identify volatile byproducts (e.g., HF or CO2) .
- Heating rates : Slower rates (2°C/min) may reveal multi-step decomposition masked at faster rates .
Tables
Table 1 : Key Physicochemical Properties of Related Fluorinated Compounds
| Property | This compound (Inferred) | 2,2,3,4,4,4-Hexafluorobutyl Acrylate |
|---|---|---|
| Molecular Weight | ~254.1 g/mol | 236.11 g/mol |
| Density | ~1.5 g/cm³ | 1.343 g/cm³ |
| Decomposition Temperature | >200°C | 145.4°C (boiling point) |
| Solubility in Water | Low | Immiscible |
Table 2 : Common Analytical Techniques and Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
